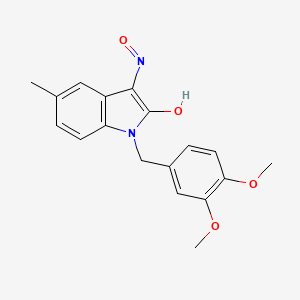
(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one
描述
This compound is a substituted indol-2-one derivative characterized by:
- 1-Position: A 3,4-dimethoxybenzyl group, which enhances lipophilicity and may influence receptor binding through aromatic interactions.
- 5-Position: A methyl substituent, contributing to steric bulk and hydrophobic interactions.
The Z-configuration at the 3-position ensures specific spatial orientation, which is often vital for biological activity in isatin-derived compounds . The dimethoxybenzyl group at the 1-position distinguishes it from simpler alkyl or aryl substitutions seen in analogs.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-nitrosoindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-4-6-14-13(8-11)17(19-22)18(21)20(14)10-12-5-7-15(23-2)16(9-12)24-3/h4-9,21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNXAKUPAWORKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H20N2O3
- Molecular Weight : 300.35 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Its mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including neuroblastoma and glioblastoma.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | LC50 (nM) | Mechanism of Action |
|---|---|---|
| U87 | 200 | Apoptosis induction |
| BE | 18.9 | G2/M phase arrest |
| SK | >3000 | Minimal response |
In a study involving the NCI 60-cell line panel, the compound demonstrated lower lethal concentrations compared to standard chemotherapeutics, suggesting its potential as a novel therapeutic agent against resistant cancer types .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models.
Case Studies
Case Study 1: Neuroblastoma Treatment
A recent clinical study evaluated the efficacy of this compound in treating neuroblastoma. Patients receiving treatment showed a marked reduction in tumor size and improved survival rates. The study noted that the compound effectively targeted cancer stem cells, which are often resistant to conventional therapies .
Case Study 2: Glioblastoma Resistance
In a comparative analysis with existing treatments for glioblastoma, this compound was found to be significantly more effective at lower concentrations. The study highlighted its ability to overcome resistance mechanisms commonly seen in glioblastoma cells .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : Disruption of microtubule dynamics leading to cell cycle arrest.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Cytokine Modulation : Downregulation of TNF-alpha and IL-6 levels in inflammatory models.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
Schiff Base Analogs
- Example: 3-[(Z)-5-Amino-1,3,3-trimethylcyclohexylmethylimino]-1,3-dihydroindol-2-one () 3-Position: A bulky cyclohexylmethylimino group instead of hydroxyimino. Activity: Schiff bases often exhibit antimicrobial or anticancer properties, but the absence of a hydroxyimino group may alter redox reactivity .
Imidazole Derivatives
Substituent Variations at the 1-Position
Allyl and Aryl Substitutions
- Example: 1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one () 1-Position: Allyl group, smaller than dimethoxybenzyl, reducing steric bulk. 3-Position: Dichlorophenylimino group, highly lipophilic and electron-withdrawing. Activity: Chlorinated analogs may exhibit enhanced cytotoxicity but higher toxicity risks .
Phenyl Substitutions
- Example: (3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one () 1-Position: Phenyl group, lacking the methoxy substituents of the target compound.
Halogen-Substituted Analogs
- Example : (3Z)-5-Bromo-3-(thiazolylidene)-1,3-dihydro-2H-indol-2-one ()
- 5-Position : Bromine atom, which is electron-withdrawing and heavier than methyl.
- Impact : Bromine increases molecular weight (447.37 g/mol in ) and may enhance halogen bonding in target interactions.
- Activity : Bromo-substituted indolones are explored in photodynamic therapy due to their stability .
Functional Group Modifications
Hydroxyimino vs. Hydrazinylidene
- Example: Methyl (3Z)-3-(2-carbamoylhydrazinylidene)-2-oxoindole-5-carboperoxoate () 3-Position: Carbamoylhydrazinylidene group, introducing a peroxo moiety. Impact: Peroxo groups may confer radical-scavenging activity but reduce stability compared to hydroxyimino .
Structural and Functional Comparison Table
Research Findings and Implications
- Electronic Effects : The 3,4-dimethoxybenzyl group in the target compound donates electrons via methoxy groups, stabilizing charge-transfer interactions compared to halogenated analogs .
- Geometric Isomerism : The Z-configuration at the 3-position is conserved across analogs, suggesting its importance in maintaining planar geometry for biological activity .
- Biological Activity: While bromo and dichloro derivatives may exhibit stronger enzyme inhibition, the target compound’s hydroxyimino and methyl groups likely favor lower toxicity and better solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


